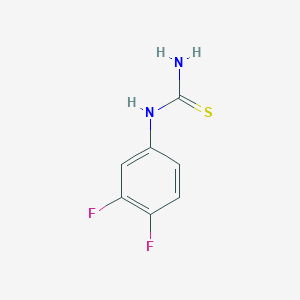

(3,4-Difluorophenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

(3,4-Difluorophenyl)thiourea can be synthesized through various methods. One common approach involves the condensation of primary amines with carbon disulfide in an aqueous medium. This reaction yields both symmetrical and unsymmetrical substituted thiourea derivatives. Aliphatic primary amines are particularly effective in this process .

Molecular Structure Analysis

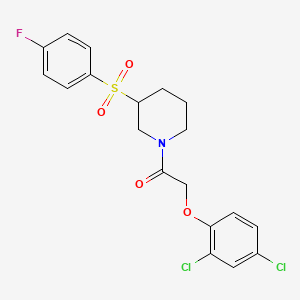

The molecular structure of This compound consists of a thiourea group attached to a 3,4-difluorophenyl moiety. The compound exhibits intermolecular hydrogen bond interactions, which play a crucial role in its properties and behavior. X-ray diffraction analysis confirms its crystalline nature .

Chemical Reactions Analysis

This compound participates in various chemical reactions. Its derivatives have been studied for their antitumor, enzyme inhibitory, antibacterial, and antioxidant activities. These compounds also find applications as chemosensors, adhesives, flame retardants, and thermal stabilizers. Additionally, coordination complexes of these ligands have been explored .

Scientific Research Applications

Synthesis and Characterization

- Synthesis of Derivatives : N-(3,4-dichlorophenyl)-N′-(2-methylbenzoyl)thiourea and its isomers have been synthesized, characterized using spectroscopic techniques, and their structures were determined, highlighting the versatility of thiourea in derivative synthesis (Yusof et al., 2010).

- Spectroscopic Properties : A study on 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea reported its molecular structure, electrostatic potential, and nonlinear optical properties, demonstrating its potential in various spectroscopic applications (Aswathy et al., 2017).

Organic Synthesis and Chemistry

- Cycloaddition Processes : Thiourea's involvement in [3+2] cycloaddition with donor-acceptor cyclopropanes offers an efficient route to diverse 2-amino-4,5-dihydrothiophenes, showcasing its utility in organic synthesis (Xie et al., 2019).

- Thiourea Derivatives as Enzyme Inhibitors : Unsymmetrical thiourea derivatives have been studied as enzyme inhibitors, highlighting their potential in biochemical applications (Rahman et al., 2021).

Medicinal Chemistry and Pharmacology

- Anticancer Activity : Quantum chemical computations and in silico biological evaluation of thiourea derivatives indicated potential anticancer activity, emphasizing their relevance in medicinal chemistry (Kirishnamaline et al., 2021).

- Green Synthesis : A study on the green synthesis of symmetrical N, N′-disubstituted thiourea derivatives in water using solar energy highlights environmentally friendly synthesis methods (Kumavat et al., 2013).

Coordination Chemistry

- Coordination with Transition Metals : 1-(Acyl/aroyl)-3-(substituted)thioureas have been studied for their coordination with transition metals, demonstrating their significance in coordination chemistry (Saeed et al., 2017).

- Complexes with Platinum Group Metals : N-Acyl-thioureas, important in organic synthesis and medicinal chemistry, have been studied for their coordination behavior with platinum group metals, revealing their potential in medicinal studies (Lapasam et al., 2020).

Mechanism of Action

Target of Action

(3,4-Difluorophenyl)thiourea is a derivative of thiourea, which has been shown to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties

Mode of Action

Thiourea derivatives have been shown to interact with various cellular targets, leading to changes in cellular function . For instance, some thiourea derivatives have demonstrated strong antioxidant activity, suggesting that they may interact with reactive oxygen species or enzymes involved in oxidative stress .

Biochemical Pathways

For example, thiourea derivatives have been shown to have antioxidant activity, suggesting that they may affect pathways related to oxidative stress .

Pharmacokinetics

Thiourea is known to be practically completely absorbed after oral administration and is largely excreted unchanged via the kidneys . This suggests that this compound may have similar ADME properties.

Result of Action

Given the broad range of biological activities of thiourea derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .

Safety and Hazards

properties

IUPAC Name |

(3,4-difluorophenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVSHKASHVBNWLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-acetylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2577022.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2577025.png)

![(2Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2577027.png)

![N-(2-Methoxyethyl)-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2577033.png)

![N-benzyl-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2577034.png)

![3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol](/img/structure/B2577039.png)

![3-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-1H-pyridazin-6-one](/img/structure/B2577042.png)